molecular formula C14H20ClN3OS B4931533 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B4931533
M. Wt: 313.8 g/mol
InChI Key: LGJQQWIHEFLBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea (CMPT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have anticancer properties, with studies showing its ability to inhibit the growth of cancer cells. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as an antiviral and antifungal agent. In agriculture, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have insecticidal properties, with studies showing its ability to control pests such as aphids and mites. In environmental science, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as a catalyst in the degradation of pollutants.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea inhibits the activity of tyrosinase, which is involved in the production of melanin. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of hyperpigmentation disorders. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its high yield synthesis method, which makes it a cost-effective compound for lab experiments. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied, and its properties are well understood. However, one of the limitations of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential applications in medicine, agriculture, and environmental science. Finally, the development of new derivatives of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may lead to the discovery of compounds with even more potent properties.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction takes place in anhydrous conditions and is usually carried out in a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. The yield of the reaction is typically high, making it a cost-effective synthesis method.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJQQWIHEFLBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.